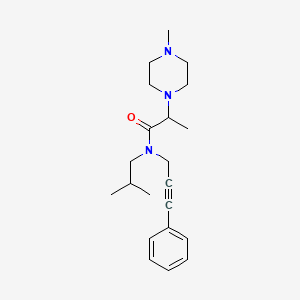![molecular formula C16H26N2O B3794668 2-[3-(4-Propan-2-ylanilino)piperidin-1-yl]ethanol](/img/structure/B3794668.png)
2-[3-(4-Propan-2-ylanilino)piperidin-1-yl]ethanol
概要
説明
2-[3-(4-Propan-2-ylanilino)piperidin-1-yl]ethanol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals due to its significant biological activity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Propan-2-ylanilino)piperidin-1-yl]ethanol typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the aniline group: This step involves the reaction of the piperidine derivative with 4-propan-2-ylaniline under suitable conditions.
Attachment of the ethanol group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common industrial methods include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency .
化学反応の分析
Types of Reactions
2-[3-(4-Propan-2-ylanilino)piperidin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .
科学的研究の応用
2-[3-(4-Propan-2-ylanilino)piperidin-1-yl]ethanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[3-(4-Propan-2-ylanilino)piperidin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems and inflammatory pathways, leading to its potential therapeutic effects. The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling and function .
類似化合物との比較
Similar Compounds
Piperidine: A simpler structure with similar biological activity.
Piperine: An alkaloid with antioxidant and anti-inflammatory properties.
Biperiden: A muscarinic antagonist used in the treatment of Parkinson’s disease.
Uniqueness
2-[3-(4-Propan-2-ylanilino)piperidin-1-yl]ethanol is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of the piperidine ring with aniline and ethanol groups makes it a versatile compound for various research and industrial applications .
特性
IUPAC Name |
2-[3-(4-propan-2-ylanilino)piperidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-13(2)14-5-7-15(8-6-14)17-16-4-3-9-18(12-16)10-11-19/h5-8,13,16-17,19H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSSBUBKLVTCNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide](/img/structure/B3794604.png)
![2-[4-(2-fluorobenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3794606.png)
![N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-propan-2-ylpiperidine-4-carboxamide](/img/structure/B3794608.png)
![(2R*,6S*)-4-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B3794609.png)
![5-[(2-methoxyethoxy)acetyl]-2-(1-methyl-1H-benzimidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B3794621.png)
![N-(3,5-dimethylphenyl)-N'-[(3R*,4R*)-4-pyrrolidin-1-yltetrahydrofuran-3-yl]malonamide](/img/structure/B3794625.png)
![1-(2-fluorophenyl)-N-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B3794646.png)
![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B3794652.png)
![3-{[4-ethyl-5-oxo-3-(3-piperidinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride](/img/structure/B3794663.png)
![1-[benzyl(methyl)amino]-3-(4-{[(3-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3794674.png)
![methyl 5-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3794691.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N'-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)urea](/img/structure/B3794694.png)
![methyl 2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate](/img/structure/B3794699.png)
